4-hydroxy Nonenal Glutathione-d3 (trifluoroacetate salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

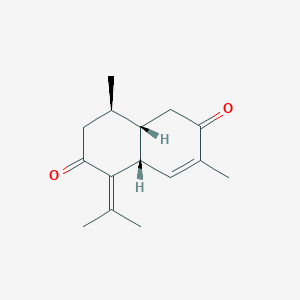

4-hydroxy Nonenal Glutathione-d3 (4-HNE-GSH-d3 (trifluoroacetate salt) contains three deuterium atoms at the terminal methyl position. It is intended for use as an internal standard for the quantification of 4-HNE-GSH (trifluoroacetate salt) by GC- or LC-mass spectrometry. 4-hydroxy-Nonenal (4-HNE) is a major aldehyde produced during the lipid peroxidation of ω-6 polyunsaturated fatty acids, such as arachidonic acid and linoleic acid. 4-HNE-GSH is a major adduct formed by the reaction of 4-HNE with GSH. 4-HNE-GSH levels in liver, plasma, or isolated cells can serve as biomarkers for oxidative stress. The trapping of 4-HNE by glutathione to give HNE-GSH prevents the formation of DNA adducts with 4-HNE. In human polymorphonuclear leukocytes, HNE-GSH is metabolized to 1,4-dihydroxynonene glutathione (DHN-GSH), 4-hydroxynonenoic acid glutathione (HNA-GSH), and 4-hydroxy nonenal mercapturic acid (HNE-MA).

Wissenschaftliche Forschungsanwendungen

1. Metabolism and Detoxification

4-Hydroxy Nonenal Glutathione-d3 (trifluoroacetate salt) is primarily involved in the metabolic processing and detoxification of lipid peroxidation products. For instance, research has shown that rat liver slices rapidly metabolize 4-hydroxy-2-nonenal (HNE), a major aldehydic product of lipid peroxidation, into several metabolites, including glutathione-HNE-conjugate (HNE-GSH) (Laurent et al., 2000). Furthermore, the detoxification of HNE via glutathione conjugation is a key defense mechanism in cardiac cells against HNE toxicity (Li et al., 2005).

2. Role in Cellular Protection

The compound also plays a crucial role in protecting various cell types from oxidative damage. For example, glutathione is essential in protecting against the inhibition of glutathione peroxidase by 4-hydroxy-2,3-trans-nonenal, a lipid peroxidation product (Bosch-Morell et al., 1999). In human retinal pigment epithelial cells, the Nrf2-dependent antioxidant response is protective against 4-HNE toxicity, and this mechanism depends on the functions of the phosphatidylinositol 3 (PI3K) pathway (Chen et al., 2009).

3. Implications in Neurodegenerative Diseases

4-Hydroxy Nonenal Glutathione-d3 (trifluoroacetate salt) also has implications in neurodegenerative diseases. For example, the metabolism of 4-HNE in the brain, particularly in the context of neurodegenerative conditions, has been explored, highlighting the importance of its detoxification in these contexts (Murphy et al., 2003). Moreover, the elevation of 4-HNE in the cerebrospinal fluid and plasma of Parkinson's patients suggests a potential role in the pathogenesis of Parkinson's disease (Selley, 1998).

4. Role in Signal Transduction

Glutathione S-transferases (GSTs), which are involved in the metabolism of HNE through conjugation to glutathione, play a significant role in regulating HNE-mediated signaling processes. This indicates the physiological role of GSTs in the regulation of cellular signaling processes, including those mediated by 4-HNE (Awasthi et al., 2005).

Eigenschaften

Molekularformel |

C19H30D3N3O8S · CF3COOH |

|---|---|

Molekulargewicht |

580.6 |

InChI |

InChI=1S/C19H33N3O8S.C2HF3O2/c1-2-3-4-5-13-14(8-17(26)30-13)31-10-12(18(27)21-9-16(24)25)22-15(23)7-6-11(20)19(28)29;3-2(4,5)1(6)7/h11-14,17,26H,2-10,20H2,1H3,(H,21,27)(H,22,23)(H,24,25)(H,28,29);(H,6,7)/t11?,12-,13?,14-,17?;/m0./s1/i1D3; |

InChI-Schlüssel |

HORQSLGDIZDKSI-YQIWDRHISA-N |

SMILES |

O=C(NCC(O)=O)[C@H](CS[C@H]1CC(O)OC1CCCCC([2H])([2H])[2H])NC(CC[C@@H](N)C(O)=O)=O.FC(F)(C(O)=O)F |

Synonyme |

4-HNE-GSH-d3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.